molecular formula C7H7Na3O7 B2402484 Trisodium (2RS,3RS)-2-methylcitrate CAS No. 117041-96-0

Trisodium (2RS,3RS)-2-methylcitrate

Cat. No.: B2402484
CAS No.: 117041-96-0
M. Wt: 272.095
InChI Key: YNOXCRMFGMSKIJ-UHFFFAOYSA-N
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Description

Trisodium (2RS,3RS)-2-methylcitrate is a chemical compound that belongs to the family of citrates It is a trisodium salt of (2RS,3RS)-2-methylcitrate, which is a derivative of citric acid

Scientific Research Applications

Trisodium (2RS,3RS)-2-methylcitrate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug formulations or as a diagnostic agent.

    Industry: It is used in various industrial processes, including as a buffering agent, chelating agent, and in the production of biodegradable polymers.

Mechanism of Action

Target of Action

Trisodium (2RS,3RS)-2-methylcitrate, also known as Paclobutrazol (PBZ), is a member of the triazole family and has growth-regulating properties . The primary targets of PBZ are important plant hormones, including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) . These hormones play a crucial role in plant growth and development.

Mode of Action

PBZ interacts with its targets by altering the levels of these plant hormones. It inhibits the synthesis of gibberellins and increases the level of cytokinins . This interaction results in changes in plant growth, such as a reduction in stem elongation .

Biochemical Pathways

PBZ affects the isoprenoid pathway, a crucial biochemical pathway in plants . When the synthesis of gibberellins is inhibited by PBZ, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

It is known that pbz is more effective when applied to the growing media, which allows for longer absorption time and more absorption of the active ingredient than foliar spray .

Result of Action

The action of PBZ results in various molecular and cellular effects. It reduces plant height to prevent lodging, increases the number and weight of fruits per tree, and improves fruit quality . It also reduces evapotranspiration and decreases plant moisture stress by enhancing the relative water content of the leaf area . Furthermore, PBZ develops resistance in plants against biotic and abiotic stresses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium (2RS,3RS)-2-methylcitrate typically involves the reaction of citric acid with sodium hydroxide and methylating agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous processing techniques. The raw materials, including citric acid and sodium hydroxide, are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using industrial-scale separation methods such as filtration, centrifugation, and drying.

Chemical Reactions Analysis

Types of Reactions

Trisodium (2RS,3RS)-2-methylcitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Comparison with Similar Compounds

Trisodium (2RS,3RS)-2-methylcitrate can be compared with other similar compounds, such as:

    Trisodium citrate: A common citrate salt used in various applications, including as a buffering agent and food additive.

    Disodium (2RS,3RS)-2-methylcitrate: A similar compound with two sodium ions instead of three, which may have different solubility and reactivity properties.

    Monosodium (2RS,3RS)-2-methylcitrate: A compound with a single sodium ion, which may have distinct chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of three sodium ions, which can influence its solubility, reactivity, and interactions with other molecules.

Properties

IUPAC Name

trisodium;2-hydroxybutane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLKAWNRQOHUKD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Na3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036537
Record name Trisodium 2-metylcitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117041-96-0
Record name Trisodium 2-metylcitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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